![molecular formula C9H9N5O2S B2891937 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 1315342-99-4](/img/structure/B2891937.png)

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

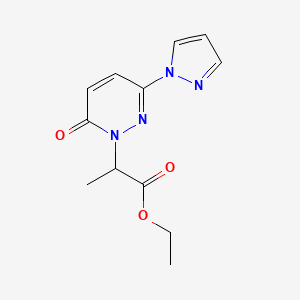

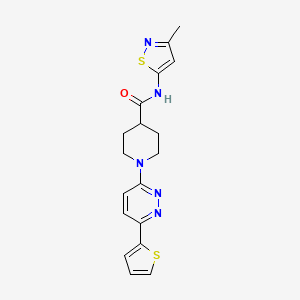

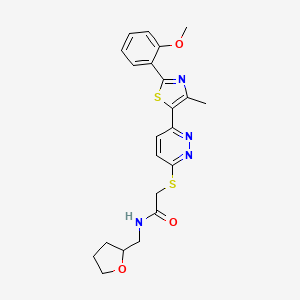

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the various substituents. The electron-withdrawing nitro group on the phenyl ring could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amine, and sulfanyl groups could enhance its solubility in polar solvents .Scientific Research Applications

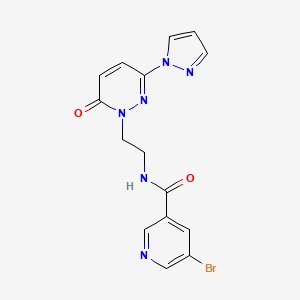

Synthetic Applications and Antimicrobial Activities

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse applications in synthetic organic chemistry and their biological activities. One of the primary scientific research applications of this compound and its derivatives involves the synthesis of complex molecules that exhibit antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines has been reported, where some derivatives demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the compound's utility in developing new antimicrobial agents.

Catalyst- and Solvent-Free Synthesis

Another significant application involves its use in catalyst- and solvent-free synthetic processes. An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement has been developed. This process is notable for its environmental friendliness, as it avoids the use of solvents and catalysts, which are often hazardous and contribute to pollution. The study demonstrated the synthesis of benzamide derivatives under these green conditions, showcasing the compound's role in promoting sustainable chemical processes (Moreno-Fuquen et al., 2019).

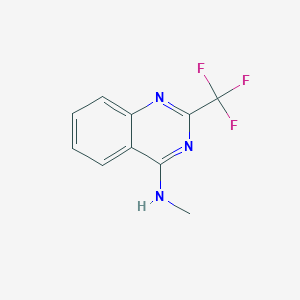

Anti-Cancer Activity

The compound and its derivatives have also been explored for their potential in cancer therapy. Research into metal ion complexes derived from tetrazole-triazole compounds, closely related to the structure of this compound, has shown promising anti-cancer activity. Specifically, gold (III) and nickel (II) complexes were synthesized and demonstrated cytotoxic effects against breast cancer cell lines, with the gold(III) complex exhibiting higher potency (Ghani & Alabdali, 2022). This suggests the potential for developing novel anti-cancer drugs based on this chemical scaffold.

Future Directions

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known for their multidirectional biological activity .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .

Result of Action

1,2,4-triazole derivatives have been shown to exhibit significant antibacterial activity .

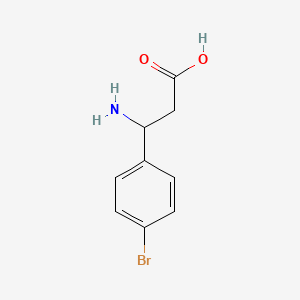

Properties

IUPAC Name |

3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOJSNMFDLEMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzoate](/img/structure/B2891856.png)

![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)

![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)

![2-(2-Methoxyphenyl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2891872.png)